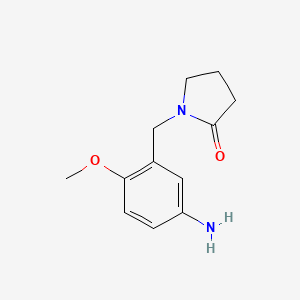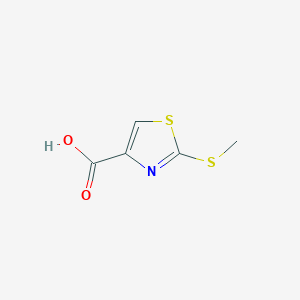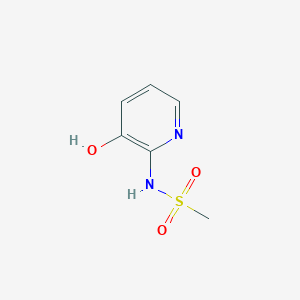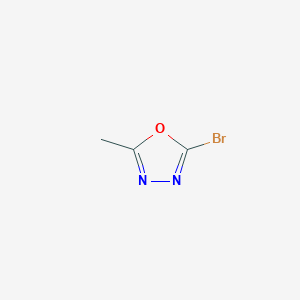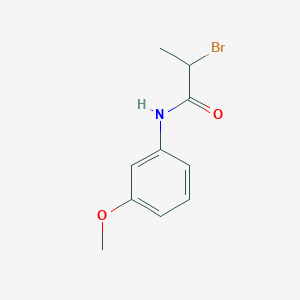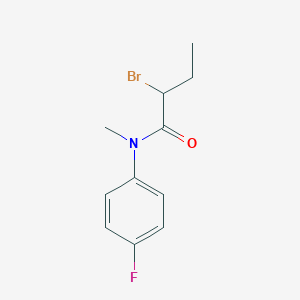
2-bromo-N-(4-fluorophenyl)-N-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-bromo-N-(4-fluorophenyl)-N-methylbutanamide” is a chemical compound with the molecular formula C13H9BrFNO. It has a molecular weight of 294.119 .
Molecular Structure Analysis
The molecular structure of “2-bromo-N-(4-fluorophenyl)-N-methylbutanamide” can be represented by the InChI string: InChI=1S/C13H9BrFNO/c14-12-4-2-1-3-11(12)13(17)16-10-7-5-9(15)6-8-10/h1-8H,(H,16,17) .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has shown the synthesis of related compounds which serve as key intermediates for various pharmacologically active agents, such as atorvastatin, a well-known cholesterol-lowering drug. For example, Song Hong-rui (2009) detailed a synthesis method for a compound structurally related to 2-bromo-N-(4-fluorophenyl)-N-methylbutanamide, highlighting its importance in the synthesis of atorvastatin. This method utilized isobutyric acid, meldrum's acid, and phenylacetic acid in a multi-step synthesis that emphasized the compound's role as a crucial intermediate in pharmaceutical manufacturing (Song Hong-rui, 2009).
Applications in Molecular Imaging
A derivative of CGS 27023A, structurally related to 2-bromo-N-(4-fluorophenyl)-N-methylbutanamide, was identified as a potent matrix metalloproteinase inhibitor and labeled with ^(18)F for PET imaging. The synthesis of this radiolabeled compound and its initial small-animal PET studies were described by Wagner et al. (2009), showcasing the potential of such compounds in the field of molecular imaging and cancer research (Wagner et al., 2009).
Novel Synthesis Methods
Another significant contribution to the field is the development of novel synthesis methods for structurally related compounds. Li Yong-qiang (2012) reported a one-pot synthesis method for 4-Bromo-2-fluorobiphenyl, emphasizing the efficiency and cost-effectiveness of this method. This research could provide insights into more sustainable and economical synthesis routes for related compounds, including 2-bromo-N-(4-fluorophenyl)-N-methylbutanamide (Li Yong-qiang, 2012).
Antimicrobial Activity
Additionally, research into the antimicrobial activity of compounds with similar structures has been conducted. Saeed et al. (2010) synthesized a series of 2-(substituted fluorobenzoylimino)-3-(substituted fluorophenyl)-4-methyl-1,3-thiazolines and evaluated their antibacterial and antifungal activities. This study showcases the potential biomedical applications of these compounds in developing new antimicrobial agents (Saeed et al., 2010).
Safety And Hazards
Propiedades
IUPAC Name |
2-bromo-N-(4-fluorophenyl)-N-methylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c1-3-10(12)11(15)14(2)9-6-4-8(13)5-7-9/h4-7,10H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDYTRLWIOSDBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)C1=CC=C(C=C1)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401254335 |
Source


|
| Record name | 2-Bromo-N-(4-fluorophenyl)-N-methylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401254335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(4-fluorophenyl)-N-methylbutanamide | |
CAS RN |
1119450-48-4 |
Source


|
| Record name | 2-Bromo-N-(4-fluorophenyl)-N-methylbutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-(4-fluorophenyl)-N-methylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401254335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344472.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344473.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344475.png)
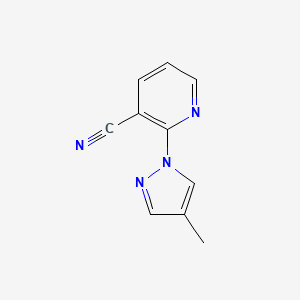
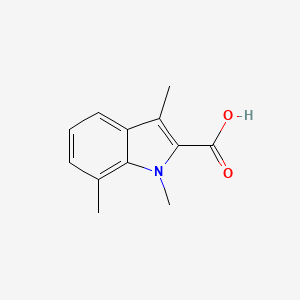
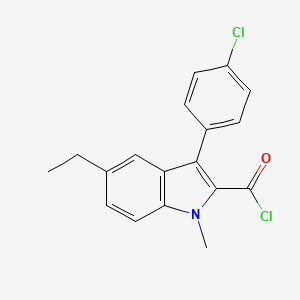
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(3,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344483.png)
![N-(2-Furylmethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine](/img/structure/B1344485.png)
![4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine](/img/structure/B1344487.png)
